molecular formula C8H14ClNO B6216475 5-methyl-1-azabicyclo[3.2.1]octan-4-one hydrochloride CAS No. 2742657-21-0

5-methyl-1-azabicyclo[3.2.1]octan-4-one hydrochloride

Cat. No.: B6216475
CAS No.: 2742657-21-0
M. Wt: 175.7
InChI Key:
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Description

5-methyl-1-azabicyclo[3.2.1]octan-4-one hydrochloride is a chemical compound with a bicyclic structure.

Preparation Methods

The synthesis of 5-methyl-1-azabicyclo[3.2.1]octan-4-one hydrochloride involves several steps. One common method includes the enantioselective construction of the azabicyclo[3.2.1]octane scaffold . This process typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-methyl-1-azabicyclo[3.2.1]octan-4-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, it is investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity .

Mechanism of Action

The mechanism of action of 5-methyl-1-azabicyclo[3.2.1]octan-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to changes in cellular signaling pathways and physiological responses. The exact pathways involved may vary depending on the specific application and context .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methyl-1-azabicyclo[3.2.1]octan-4-one hydrochloride involves the cyclization of a precursor compound followed by quaternization with hydrochloric acid.", "Starting Materials": [ "4-methyl-1-piperidinone", "paraformaldehyde", "ammonium acetate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Condensation of 4-methyl-1-piperidinone with paraformaldehyde in the presence of ammonium acetate to form 5-methyl-1-azabicyclo[3.2.1]octan-4-ol", "Cyclization of 5-methyl-1-azabicyclo[3.2.1]octan-4-ol with sodium hydroxide to form 5-methyl-1-azabicyclo[3.2.1]octan-4-one", "Quaternization of 5-methyl-1-azabicyclo[3.2.1]octan-4-one with hydrochloric acid in diethyl ether to form 5-methyl-1-azabicyclo[3.2.1]octan-4-one hydrochloride" ] }

CAS No.

2742657-21-0

Molecular Formula

C8H14ClNO

Molecular Weight

175.7

Purity

95

Origin of Product

United States

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